

# Spectroscopic Data for (R)-BINAP Complexes: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (R)-BINAP

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-BINAP** [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl] complexes, a cornerstone of asymmetric catalysis. The unique C<sub>2</sub>-symmetric, atropisomeric structure of **(R)-BINAP** imparts a well-defined chiral environment upon coordination to a metal center, enabling high enantioselectivity in a wide range of chemical transformations. This document is designed to be a practical resource, offering tabulated spectroscopic data for easy comparison, detailed experimental protocols for key analytical techniques, and visualizations of relevant catalytic cycles.

## Data Presentation: Spectroscopic Data of (R)-BINAP Complexes

The following tables summarize key spectroscopic data for a variety of **(R)-BINAP**-metal complexes, providing a comparative reference for researchers.

### Table 1: <sup>31</sup>P NMR Spectroscopic Data

The <sup>31</sup>P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and the coordination geometry of the complex.

Complex	Solvent	Chemical Shift ( $\delta$ ) [ppm]	Coupling Constant (J) [Hz]
(R)-BINAP	CDCl <sub>3</sub>	-1.5	-
[RuCl <sub>2</sub> ((R)-BINAP)] <sub>2</sub> (NEt <sub>3</sub> )	CDCl <sub>3</sub>	42.5 (d), 48.9 (d)	J(P-P) = 46
[Rh((R)-BINAP)(COD)]BF <sub>4</sub>	CD <sub>2</sub> Cl <sub>2</sub>	14.8 (d)	J(Rh-P) = 147
[PdCl <sub>2</sub> ((R)-BINAP)]	CDCl <sub>3</sub>	23.6	-
[Au <sub>2</sub> Cl <sub>2</sub> ((R)-BINAP)]	CDCl <sub>3</sub>	29.7	-

## Table 2: <sup>1</sup>H NMR Spectroscopic Data (Aromatic Region)

The <sup>1</sup>H NMR spectra of **(R)-BINAP** complexes exhibit complex multiplets in the aromatic region due to the numerous phenyl and naphthyl protons. The chemical shifts are influenced by the metal center and the overall geometry of the complex.

Complex	Solvent	Aromatic Proton Chemical Shifts ( $\delta$ ) [ppm]
(R)-BINAP	CDCl <sub>3</sub>	6.8 - 8.0
[RuCl <sub>2</sub> ((R)-BINAP)] <sub>2</sub> (NEt <sub>3</sub> )	CD <sub>2</sub> Cl <sub>2</sub>	6.5 - 8.2
[Rh((R)-BINAP)(COD)]BF <sub>4</sub>	CD <sub>2</sub> Cl <sub>2</sub>	6.7 - 8.1
[PdCl <sub>2</sub> ((R)-BINAP)]	CDCl <sub>3</sub>	7.0 - 8.3

## Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is a valuable tool for identifying characteristic vibrational modes of the **(R)-BINAP** ligand and other functional groups within the complex.

Complex	Key Vibrational Bands ( $\nu$ ) [ $\text{cm}^{-1}$ ]	Assignment
(R)-BINAP	3055, 1480, 1435, 695	P-Ph, C=C (aromatic)
$[\text{RuCl}_2((\text{R})\text{-BINAP})]_2(\text{NEt}_3)$	~1435	P-Ph stretch
$[\text{PdCl}_2((\text{R})\text{-BINAP})]$	~515	Pd-P stretch

## Table 4: UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the **(R)-BINAP** complexes. The absorption maxima can be influenced by the metal, its oxidation state, and the coordination environment.

Complex	Solvent	$\lambda_{\text{max}}$ [nm] ( $\epsilon$ [ $\text{M}^{-1}\text{cm}^{-1}$ ])	Assignment
(R)-BINAP	THF	~280, ~330	$\pi\text{-}\pi^*$ (naphthyl)
$[\text{Pd}((\text{R})\text{-BINAP})(\text{OAc})_2]$	$\text{CH}_2\text{Cl}_2$	~340	Ligand-to-metal charge transfer (LMCT)
$[\text{Rh}((\text{R})\text{-BINAP})(\text{COD})]\text{BF}_4$	$\text{CH}_2\text{Cl}_2$	~350, ~430	d-d transitions, LMCT

## Table 5: Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a powerful technique for studying chiral molecules. The Cotton effects observed in the CD spectra of **(R)-BINAP** complexes are characteristic of their atropisomeric chirality and can be influenced by the metal and solvent.

Complex	Solvent	$\lambda$ [nm] ( $\Delta\epsilon$ or $[\theta]$ )
(R)-BINAP	CH <sub>2</sub> Cl <sub>2</sub>	Positive Cotton effect ~235 nm, negative ~260 nm
[Pd((R)-BINAP)(OTf) <sub>2</sub> ]	CH <sub>2</sub> Cl <sub>2</sub>	Multiple Cotton effects in the 250-350 nm region

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **(R)-BINAP** complexes are crucial for reproducible research.

### Synthesis of [RuCl<sub>2</sub>((R)-BINAP)]<sub>2</sub>(NEt<sub>3</sub>)

This protocol outlines the synthesis of a widely used ruthenium precatalyst for asymmetric hydrogenation.

Materials:

- [Ru(cod)Cl<sub>2</sub>]<sub>n</sub> (cod = 1,5-cyclooctadiene)
- (R)-BINAP**
- Toluene, anhydrous
- Triethylamine (NEt<sub>3</sub>), anhydrous

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), add **(R)-BINAP** (1.05 eq) to a suspension of [Ru(cod)Cl<sub>2</sub>]<sub>n</sub> (1.0 eq) in anhydrous toluene.
- Heat the mixture to reflux for 4-6 hours. The solution will typically turn from a yellow suspension to a brown solution.
- Cool the reaction mixture to room temperature.
- Add anhydrous triethylamine (2.5 eq) and stir for 30 minutes.

- Reduce the volume of the solvent under vacuum to induce precipitation.
- Filter the resulting brown solid, wash with cold toluene and then pentane, and dry under vacuum.
- The product,  $[\text{RuCl}_2((\text{R})\text{-BINAP})]_2(\text{NEt}_3)$ , is an air-sensitive solid and should be stored under an inert atmosphere.

## Spectroscopic Analysis Protocols

Sample Preparation (for air-sensitive complexes):

- In a glovebox or using Schlenk techniques, weigh the **(R)-BINAP** complex (typically 5-10 mg) into an NMR tube.
- Add the desired deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_2\text{Cl}_2$ ,  $\text{C}_6\text{D}_6$ ; ~0.6 mL), which has been previously degassed and stored over molecular sieves.
- Cap the NMR tube securely.
- If a sealed tube is required for long-term or variable-temperature studies, the sample can be flame-sealed under vacuum.

$^{31}\text{P}$  NMR Acquisition:

- Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for  $^{31}\text{P}$  (e.g., 162 MHz on a 400 MHz instrument).
- Reference: 85%  $\text{H}_3\text{PO}_4$  as an external standard ( $\delta = 0$  ppm).
- Technique: Proton-decoupled  $^{31}\text{P}\{^1\text{H}\}$  NMR is typically used to obtain sharp singlets or doublets.
- Parameters: Adjust the spectral width to cover the expected chemical shift range for phosphine ligands and their complexes (e.g., -50 to 150 ppm). A relaxation delay of 2-5 seconds is generally sufficient.

$^1\text{H}$  NMR Acquisition:

- Spectrometer: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Reference: The residual solvent peak is typically used as an internal reference (e.g.,  $\text{CDCl}_3$  at  $\delta = 7.26$  ppm).
- Parameters: A standard  $^1\text{H}$  NMR acquisition protocol is used. The aromatic region (typically 6.5-8.5 ppm) should be carefully integrated and analyzed.

#### Attenuated Total Reflectance (ATR)-FTIR:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **(R)-BINAP** complex onto the ATR crystal, ensuring good contact.
- Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
- Solvent: Choose a UV-transparent solvent in which the complex is soluble and stable (e.g., dichloromethane, acetonitrile, THF).
- Blank: Use a cuvette filled with the pure solvent to record a baseline correction.
- Sample Preparation: Prepare a dilute solution of the **(R)-BINAP** complex of a known concentration. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically  $< 1.5$ ).
- Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-800 nm).
- Sample Preparation: Prepare a solution of the **(R)-BINAP** complex in a suitable, transparent solvent. The concentration and path length of the cuvette should be chosen to maintain an absorbance of less than 1.0 at the wavelength of interest to avoid saturation of the detector.
- Blank: Record the spectrum of the solvent in the same cuvette to be used for the sample.

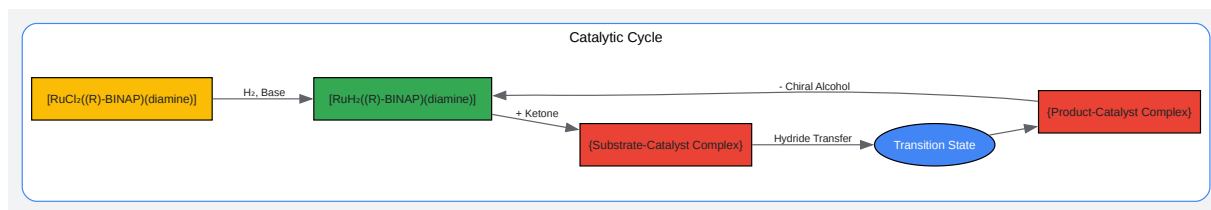
- Acquisition: Record the CD spectrum of the sample over the desired wavelength range. The instrument measures the difference in absorbance of left and right circularly polarized light ( $\Delta A$ ).
- Data Conversion: The raw data ( $\Delta A$ ) is often converted to molar ellipticity ( $[\theta]$ ) using the following equation:  $[\theta] = (\Delta A \times 100 \times M) / (c \times l)$ , where M is the molar mass, c is the concentration in g/L, and l is the path length in cm.

## Mandatory Visualization

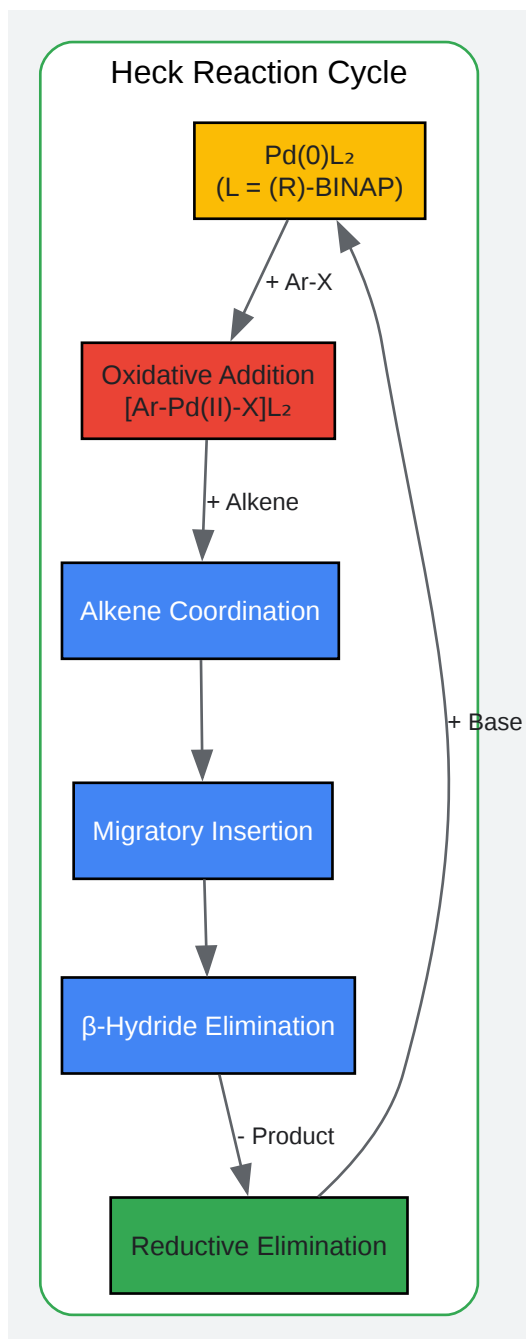
The following diagrams, generated using the DOT language, illustrate key catalytic cycles and workflows involving **(R)-BINAP** complexes.

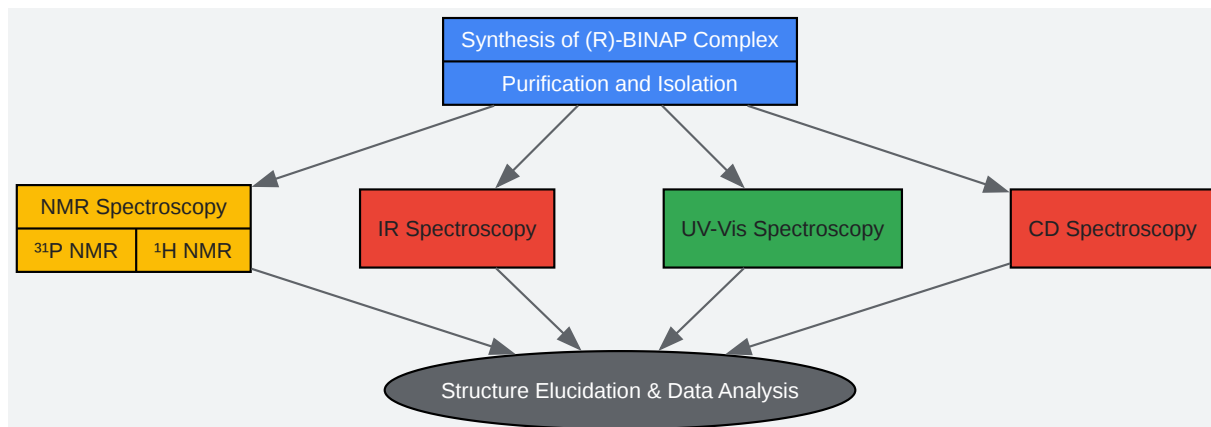
## Asymmetric Hydrogenation of a Prochiral Ketone

This diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation of a ketone catalyzed by a Ru-**(R)-BINAP**-diamine complex.









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